Lipophilicity Advantage: LogP of 2,4-Bis(trifluoromethyl)benzyl chloride (CAS 195136-46-0) vs. 3,5-Isomer
The 2,4-substitution pattern on the benzyl chloride core confers a quantifiably higher lipophilicity compared to the 3,5-regioisomer. 2,4-Bis(trifluoromethyl)benzyl chloride has a calculated LogP (XLogP3-AA) of 4.1 [1], whereas the 3,5-isomer (CAS 75462-59-8) has a calculated LogP of 3.9 [2]. This 0.2 unit difference in LogP can translate to significantly different membrane permeability and in vivo distribution profiles for final compounds, a critical consideration in drug design.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)benzyl chloride (XLogP3-AA = 3.9) |
| Quantified Difference | ΔLogP = +0.2 (Higher lipophilicity for the 2,4-isomer) |
| Conditions | Computed physicochemical property using XLogP3 algorithm (PubChem). |
Why This Matters
For applications where increased lipophilicity is desirable for target engagement or blood-brain barrier penetration, the 2,4-isomer offers a measurable advantage over the 3,5-isomer.
- [1] PubChem. 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene. PubChem CID 2736135. View Source
- [2] PubChem. 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene. PubChem CID 2736134. View Source
